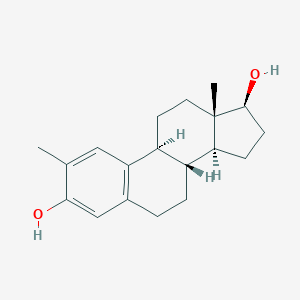

2-Methylestradiol

描述

Historical Perspective of 2-Methyl Estradiol (B170435) Discovery and Initial Characterization

The journey to understanding 2-Methyl estradiol began with the broader investigation of estrogen metabolism. In the mid-20th century, researchers sought to elucidate the metabolic fate of estradiol in the human body. The concept of catechol estrogens, hydroxylated forms of estrogens, and their subsequent methylation gained traction. Early studies in the 1950s and 1960s identified metabolites like 2-methoxyestrone, a closely related compound, in human urine, hinting at a metabolic pathway involving methylation. acs.org The in vitro conversion of 2-hydroxyestradiol-17β to 2-methoxyestradiol-17β was demonstrated in the early 1960s. acs.org

Initial characterization of 2-Methyl estradiol revealed it to be a metabolite with significantly lower affinity for the classical estrogen receptors (ERα and ERβ) compared to estradiol. wikipedia.orgaacrjournals.org This led to the early perception of it being a peripherally-acting and largely inactive metabolite. However, subsequent research challenged this notion, demonstrating that 2-Methyl estradiol possesses unique biological activities independent of these receptors. aacrjournals.orgnih.gov

Contextualization within Steroid Hormone Metabolism Research

2-Methyl estradiol is an integral component of the intricate network of steroid hormone metabolism. Its biosynthesis is a two-step enzymatic process originating from the primary female sex hormone, 17β-estradiol (E2). nih.govahajournals.orguchile.cl

The metabolic pathway is as follows:

Hydroxylation: Estradiol is first hydroxylated at the C2 position of the aromatic A-ring by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, to form 2-hydroxyestradiol (B1664083) (2-OHE2). nih.govuchile.clzrtlab.com This intermediate is a type of catechol estrogen.

Methylation: The newly formed hydroxyl group on 2-hydroxyestradiol is then methylated by the enzyme Catechol-O-methyltransferase (COMT), yielding 2-Methyl estradiol. nih.govuchile.claacrjournals.org

This metabolic conversion is not merely a detoxification or inactivation pathway. The resulting metabolite, 2-Methyl estradiol, exhibits a distinct biological profile from its precursor, estradiol. nih.govahajournals.org This pathway highlights a crucial concept in endocrinology: the physiological effects of a hormone can be mediated not only by the parent compound but also by its metabolites. ahajournals.org The balance between the formation of 2-hydroxy and 4-hydroxy estrogens, and their subsequent methylation, is an area of active research, as these pathways can lead to metabolites with opposing biological effects. nih.govahajournals.org

Significance of 2-Methyl Estradiol as an Endogenous Metabolite

The significance of 2-Methyl estradiol as an endogenous metabolite stems from its diverse and potent biological activities, which are often independent of classical estrogen receptor signaling. aacrjournals.orgnih.gov It is a naturally occurring compound found in human serum and follicular fluid. oup.com Research has demonstrated its role in various physiological and pathophysiological processes.

One of the most studied aspects of 2-Methyl estradiol is its anti-proliferative and anti-angiogenic properties. wikipedia.orgoup.comdrugbank.com It has been shown to inhibit the proliferation of various cell types, including endothelial and cancer cells. oup.commedchemexpress.com This effect is often attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. bpsbioscience.comnih.gov

Furthermore, 2-Methyl estradiol has been implicated in cardiovascular physiology, where it can act as a vasodilator and inhibit the growth of vascular smooth muscle cells. nih.govnih.govahajournals.org Studies suggest that some of the protective cardiovascular effects historically attributed to estradiol may, in part, be mediated by its conversion to 2-Methyl estradiol. nih.govahajournals.org Its serum levels have been observed to be altered in conditions such as preeclampsia. nih.gov

Table 1: Comparative Inhibitory Concentrations (IC50) of 2-Methyl Estradiol

| Cell Line | Biological Effect | IC50 Value (µM) | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Inhibition | 3 | medchemexpress.com |

| MCF-7 (Human Breast Cancer) | Proliferation Inhibition | 2.39 | medchemexpress.com |

Overview of Research Trajectories for 2-Methyl Estradiol

The unique biological profile of 2-Methyl estradiol has spurred a wide range of research trajectories aimed at understanding its physiological roles and therapeutic potential.

A primary focus of research has been in oncology . Given its anti-proliferative and anti-angiogenic effects, 2-Methyl estradiol has been investigated as a potential anti-cancer agent. wikipedia.orgaacrjournals.orgdrugbank.com Studies have explored its efficacy in various cancer models, including breast, prostate, and ovarian cancer. wikipedia.orgbpsbioscience.com Research in this area also delves into its molecular mechanisms of action, which appear to be distinct from traditional hormonal therapies. aacrjournals.org

Another significant area of investigation is cardiovascular disease . Researchers are exploring the role of 2-Methyl estradiol in mediating the vasoprotective effects of estrogen. nih.govnih.govahajournals.org This includes studies on its impact on blood pressure regulation, vascular tone, and the prevention of pathological vascular remodeling. nih.govahajournals.org

Research has also extended into reproductive biology and inflammatory diseases . In reproductive science, its role in processes like follicular development and oviductal egg transport has been examined. uchile.cloup.com In the context of inflammation, preclinical models suggest potential efficacy against conditions like rheumatoid arthritis. wikipedia.orgdrugbank.com

More recent research has focused on its molecular interactions beyond the classical estrogen receptors, including its effects on microtubule dynamics and signaling pathways involving G protein-coupled estrogen receptors. nih.govbpsbioscience.comnih.gov The development of synthetic derivatives of 2-Methyl estradiol with improved pharmacokinetic properties is also an active area of investigation. uchile.cl

Table 2: Comparative Binding Affinities for Estrogen Receptors

| Compound | Estrogen Receptor α (ERα) Ki (nM) | Estrogen Receptor β (ERβ) Ki (nM) | Reference |

|---|---|---|---|

| Estradiol | ~0.042 | ~0.13 | aacrjournals.org |

| 2-Methyl Estradiol | 21 | 417 | aacrjournals.org |

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZNMSHBVDFVSA-NNYOOSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939472 | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-12-8 | |

| Record name | 2-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 2 Methyl Estradiol

Enzymatic Hydroxylation of 17β-Estradiol to 2-Hydroxyestradiol (B1664083)

The initial and rate-limiting step in the formation of 2-methyl estradiol (B170435) is the hydroxylation of the parent molecule, 17β-estradiol. This reaction introduces a hydroxyl group at the C2 position of the steroid's A-ring, yielding 2-hydroxyestradiol. wikipedia.org This conversion is predominantly mediated by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govpsu.edu

Role of Cytochrome P450 Isoforms in 2-Hydroxylation

The hydroxylation of estradiol is not a monolithic process but is carried out by various isoforms of the cytochrome P450 enzyme, each with distinct tissue distribution and catalytic preferences. The primary isoforms involved in the 2-hydroxylation of estradiol are CYP1A1, CYP1A2, and CYP3A4. oup.comnih.gov

CYP1A1 is a key enzyme in the 2-hydroxylation of estradiol, particularly in extrahepatic tissues. nih.govpsu.edu While its basal expression in these tissues is generally low, it can be induced by various environmental factors. jpp.krakow.pl Tissues where CYP1A1-mediated 2-hydroxylation has been observed include the breast, uterus, placenta, ovary, brain, and pituitary. jpp.krakow.plresearchgate.net In the liver, the 2-hydroxylation of estradiol is primarily catalyzed by CYP1A2 and CYP3A4, as CYP1A1 is not typically expressed in hepatic tissue. researchgate.netplos.org Studies using rabbit liver microsomes have shown that a form of P-450, homologous to CYP1A1, exhibits high efficiency in the 2-hydroxylation of 17β-estradiol. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Estradiol Hydroxylation

| CYP Isoform | Primary Location | Major Metabolite |

|---|---|---|

| CYP1A1 | Extrahepatic tissues (e.g., breast, uterus, ovary) | 2-Hydroxyestradiol |

| CYP1A2 | Liver | 2-Hydroxyestradiol |

| CYP1B1 | Extrahepatic tissues (e.g., breast, uterus, ovary, vascular cells) | 4-Hydroxyestradiol |

| CYP3A4 | Liver | 2-Hydroxyestradiol |

The CYP1B1 isozyme is prominently expressed in extrahepatic tissues, including vascular endothelial and smooth muscle cells. ahajournals.orgmdpi.com This enzyme primarily catalyzes the 4-hydroxylation of estradiol, leading to the formation of 4-hydroxyestradiol. nih.govpsu.edu However, it also contributes to the formation of 2-hydroxyestradiol. ahajournals.org The expression of CYP1B1 in the vasculature is significant as its metabolic activity can influence vascular function. For instance, CYP1B1-mediated metabolism of estradiol has been implicated in modulating the hypertensive effects of angiotensin II. nih.gov In vascular smooth muscle cells, angiotensin II can induce the migration, proliferation, and hypertrophy of these cells, a process mediated by CYP1B1-dependent production of reactive oxygen species. rsc.org

Interestingly, the final product of this metabolic pathway, 2-methoxyestradiol (B1684026) (an alternative name for 2-methyl estradiol), can exert feedback inhibition on the initial enzymes, CYP1A1 and CYP1B1. ahajournals.org This self-regulatory loop helps to control the levels of catechol estrogens and their subsequent metabolites. aacrjournals.org 2-Methoxyestradiol acts as a substrate for these enzymes, and in doing so, competitively inhibits the oxidation of 17β-estradiol. aacrjournals.org This feedback mechanism is crucial for preventing the excessive formation of potentially genotoxic quinones from catechol estrogens. ahajournals.orgaacrjournals.org

Intermediate Formation of Catechol Estrogens

The products of the hydroxylation of estradiol, namely 2-hydroxyestradiol and 4-hydroxyestradiol, are collectively known as catechol estrogens. wikipedia.org This nomenclature is due to the presence of two hydroxyl groups on the aromatic A-ring, resembling the structure of catechol. The formation of these catechol estrogens is a pivotal step, as they can be further metabolized through several pathways. pnas.org One proposed mechanism for their formation involves nonaromatic epoxyenones as intermediates. nih.gov These catechol estrogens can undergo oxidation to form semiquinones and quinones, which are reactive molecules. researchgate.netoup.com Alternatively, and more favorably for cellular health, they are inactivated through methylation. pnas.org

O-Methylation of 2-Hydroxyestradiol to 2-Methyl Estradiol

The second and final step in the biosynthesis of 2-methyl estradiol is the O-methylation of 2-hydroxyestradiol. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT). caymanchem.comahajournals.org COMT transfers a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol estrogen. ahajournals.org This methylation process is essentially irreversible and leads to the formation of the stable and biologically distinct metabolite, 2-methoxyestradiol. aacrjournals.org The methylation of 2-hydroxyestradiol is a critical detoxification pathway, as it prevents the oxidation of the catechol estrogen to reactive quinones that can damage DNA. pnas.org This methylation can occur in various tissues, with studies demonstrating a robust 2-hydroxyestradiol methylation pathway in the kidney and heart. ahajournals.org

Function of Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic pathway of estrogens. aacrjournals.orgwikipedia.orgnih.gov Its primary function is to catalyze the transfer of a methyl group from the co-enzyme S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. nih.gov In the context of estrogen metabolism, COMT is responsible for the O-methylation of catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol, converting them into their corresponding methoxyestrogens. aacrjournals.orgnih.gov This process is a key detoxification pathway, as it inactivates potentially harmful catechol estrogens. pan.olsztyn.plnih.gov

The methylation of 2-hydroxyestradiol by COMT yields 2-methoxyestradiol (2-ME2), a metabolite with recognized antiproliferative properties. aacrjournals.orgnih.gov This conversion simultaneously reduces the levels of catechol estrogens that can be oxidized to form reactive quinones, which have the potential to damage DNA. aacrjournals.orgoup.com The COMT enzyme exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both encoded by the same gene. aacrjournals.orgwikipedia.org S-COMT is the predominant form in most tissues. aacrjournals.org The enzymatic reaction requires magnesium ions (Mg2+) as a cofactor. oup.com

Tissue Distribution of COMT Activity in 2-Methyl Estradiol Synthesis

Catechol-O-methyltransferase (COMT) is a widely distributed enzyme, found in almost all mammalian tissues, ensuring the broad capacity for catechol estrogen metabolism throughout the body. nih.govjpp.krakow.pl The highest levels of COMT activity are typically observed in the liver, which is a primary site for the metabolism of both endogenous and exogenous compounds. nih.govjpp.krakow.pl Following the liver, significant COMT activity is also found in the kidneys and the gastrointestinal tract. jpp.krakow.pl

COMT is also present in other tissues, including the brain, where it plays a role in neurotransmitter metabolism, as well as in the endometrium, breast tissue, and red blood cells. oup.comjpp.krakow.pl The ubiquitous nature of this enzyme means that the synthesis of 2-methoxyestradiol from 2-hydroxyestradiol can occur in various tissues that are either producing or exposed to estrogens. usz.ch While the liver is a major contributor to systemic 2-methoxyestradiol levels, local production in extrahepatic tissues is also significant for its tissue-specific effects. jpp.krakow.pl For instance, vascular smooth muscle cells possess the necessary enzymatic machinery, including COMT, to generate 2-methoxyestradiol locally. usz.ch

Genetic Polymorphisms Affecting COMT Activity

The activity of the catechol-O-methyltransferase (COMT) enzyme can vary significantly among individuals due to genetic polymorphisms. pan.olsztyn.plpan.olsztyn.pl A well-studied single nucleotide polymorphism (SNP) in the COMT gene is the Val158Met (rs4680) variant, which involves a G-to-A transition at codon 158. clarityxdna.comnih.gov This change results in a substitution of the amino acid valine (Val) with methionine (Met). clarityxdna.comgenomind.com

This amino acid change has a significant impact on the enzyme's thermal stability and, consequently, its activity. wikipedia.org The 'Met' allele is associated with a less stable, more thermolabile enzyme, leading to a significant reduction in COMT activity compared to the 'Val' allele. aacrjournals.orgwikipedia.org Individuals can have one of three genotypes:

Val/Val: Associated with the highest COMT enzyme activity. genomind.com

Val/Met: Associated with intermediate COMT enzyme activity. nih.gov

Met/Met: Associated with the lowest COMT enzyme activity, which can be up to four times lower than the high-activity variant. nih.govgenomind.com

These variations in COMT activity directly influence the metabolism of catechol estrogens. researchgate.net Individuals with lower COMT activity (Met/Met genotype) may have a reduced capacity to methylate catechol estrogens, potentially leading to different levels of 2-methoxyestradiol and its precursors. aacrjournals.orgresearchgate.net This genetic variability is a key factor contributing to interindividual differences in estrogen metabolism. aacrjournals.org

| Genotype | Enzyme Activity Level | Effect on Catechol Estrogen Metabolism |

|---|---|---|

| Val/Val | High | Efficient methylation of catechol estrogens. |

| Val/Met | Intermediate | Moderate methylation of catechol estrogens. |

| Met/Met | Low | Reduced methylation of catechol estrogens. |

Further Metabolism and Elimination Pathways of 2-Methyl Estradiol

Demethylation to 2-Hydroxyestradiol

The metabolic pathway of 2-methoxyestradiol is not unidirectional. Evidence suggests that 2-methoxyestradiol can be converted back to its precursor, 2-hydroxyestradiol, through a process of demethylation. usz.ch This reaction is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The potential for this reverse conversion indicates a dynamic equilibrium between these two estrogen metabolites within tissues. This demethylation step adds another layer of complexity to the regulation of catechol estrogen and methoxyestrogen levels in the body. usz.ch

Conversion to 2-Methoxyestrone via 17β-Hydroxysteroid Dehydrogenase

A significant metabolic pathway for 2-methoxyestradiol is its conversion to 2-methoxyestrone. uchile.cl This reaction is an oxidation process catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). uchile.clnih.gov Specifically, the type II isoform of 17β-HSD has been identified as being responsible for the rapid conversion of 2-methoxyestradiol to the less active 2-methoxyestrone. nih.govaacrjournals.org

The expression levels of 17β-HSD type II in different tissues and cell types can significantly influence the local concentration and, therefore, the biological activity of 2-methoxyestradiol. nih.gov For example, breast cancer cell lines with high levels of 17β-HSD type II are less sensitive to the effects of 2-methoxyestradiol due to its rapid inactivation to 2-methoxyestrone. nih.govnih.gov This metabolic step is considered a major route for the inactivation of 2-methoxyestradiol. uchile.cl

Chemical Synthesis and Structural Modifications of 2 Methyl Estradiol Derivatives

Total Synthesis Approaches for Estradiol (B170435) Methyl Ether

The total synthesis of estradiol methyl ether, a crucial precursor for 2-Methyl estradiol and its derivatives, has been a significant focus in organic chemistry due to the important biological activities of estrogens. chemistryviews.org Various synthetic strategies have been developed to construct the complex tetracyclic steroid framework.

Enantioselective Total Synthesis Methodologies

Achieving high enantioselectivity is a critical challenge in steroid synthesis. One successful approach involves an asymmetric Michael addition of a ketone enolate ion to an enantiomerically pure cyclopentenone sulfoxide, which proceeds with high diastereoselectivity (91-94%). sci-hub.se This method leads to the synthesis of (+)-estrone methyl ether with an enantiomeric purity of at least 97.3%. sci-hub.se

A more recent and highly efficient methodology employs organocatalysis. chemistryviews.orgnih.govresearchgate.net A key step in this strategy is a domino Michael/aldol reaction mediated by a diphenylprolinol silyl (B83357) ether catalyst. nih.govresearchgate.net This reaction constructs the A, C, and D rings of the steroid skeleton in a single step, affording a bicyclo[4.3.0]nonane derivative as a single isomer with excellent enantioselectivity. chemistryviews.orgnih.govresearchgate.net This organocatalytic approach represents a significant advancement in the enantioselective total synthesis of estradiol methyl ether. chemistryviews.orgresearchgate.net

Optimization of Reaction Sequences and Conditions for Yield Enhancement

Table 1: Optimization of Estradiol Methyl Ether Synthesis

| Parameter | Initial Synthesis | Optimized Synthesis |

|---|---|---|

| Number of Pots | 12 | 5 |

| Number of Purifications | 10 | 4 |

Synthesis of Novel 2-Methyl Estradiol Analogs for Biological Evaluation

2-Methyl estradiol (2ME2), a natural metabolite of estradiol, is a potent antitumor and anti-angiogenic agent. nih.gov However, its clinical utility can be limited by factors such as metabolic instability. uchile.cl This has prompted the synthesis of a large number of novel 2-Methyl estradiol analogs to improve efficacy and explore structure-activity relationships (SAR). nih.gov Synthetic modifications have been explored across the entire steroidal scaffold. nih.gov

A/B/C/D-Ring Modifications

Modifications to the four rings of the estradiol skeleton have yielded analogs with enhanced or novel biological activities.

A-Ring: The aromatic A-ring is a common site for modification. The introduction of a sulfamate (B1201201) group at the C-3 position has been a successful strategy, creating multi-targeted anti-cancer agents. rsc.org Other modifications include the introduction of phenoxy groups at position 3. mdpi.com

B-Ring: Modifications to the B-ring have been explored to enhance activity. For example, introducing substituents at the C-6 position, such as oximino or methoximino groups, has led to potent inhibitors of tubulin polymerization. acs.org The synthesis of B-ring homologated estradiol analogues has also been reported. acs.org

C-Ring: The synthesis of analogs featuring unsaturation in the C-ring, specifically a double bond, has been described as part of efforts to create structurally related estradiol analogs. nih.govresearchgate.net

D-Ring: The five-membered D-ring has also been a target for structural changes. The inversion of the C-18 methyl group from the natural β-configuration to the α-configuration has been shown to decrease estrogenicity, which can be a desirable trait for anti-cancer agents. nih.gov Another strategy involves introducing novel pharmacophores at the C-17 position, such as 1,2,3-triazole rings, to generate hybrid compounds with potent cytotoxic effects. mdpi.com

Introduction of Substituents at the C-2 Position

The C-2 position of the A-ring is a critical site for determining the biological activity of estradiol derivatives. nih.gov A wide variety of substituents have been introduced at this position to create analogs of 2-Methyl estradiol with improved properties. nih.govacs.org These modifications aim to enhance cytotoxicity and inhibitory effects on tubulin polymerization. acs.org

Synthetic strategies have been developed to introduce groups such as ethyl, ethynyl (B1212043), 1'-propynyl, cyano, E-3'-hydroxy-1'-propenyl, and 2'-hydroxyethoxy at the C-2 position. rsc.orgacs.org For example, 2-(1'-Propynyl)estradiol displayed significant anticancer activity in vivo. acs.org The introduction of a 2-ethyl group in combination with other modifications has also yielded potent compounds. rsc.orgresearchgate.net Another analog, 2-methoxymethyl estradiol (2-MeOMeE(2)), was found to be more effective than 2-Methyl estradiol at inhibiting tubulin polymerization in vitro. nih.gov

Table 2: Examples of Substituents Introduced at the C-2 Position of Estradiol and Their Effects

This table summarizes various substituents that have been synthetically introduced at the C-2 position of the estradiol core and their resulting biological activities as reported in the literature.

| Substituent | Observed Activity | Reference |

|---|---|---|

| E-3'-hydroxy-1'-propenyl | Inhibition of tubulin polymerization | acs.org |

| 2'-hydroxyethoxy | Inhibition of tubulin polymerization | acs.org |

| Ethynyl | Inhibition of tubulin polymerization | acs.org |

| 1'-Propynyl | Significant in vivo anticancer activity; Inhibition of tubulin polymerization | acs.org |

| Ethyl | Potent anti-proliferative activity (in combination with other modifications) | rsc.orgresearchgate.net |

| Methoxymethyl | More effective than 2-Methyl estradiol at inhibiting tubulin polymerization in vitro | nih.gov |

Modification of the 17-Hydroxy Function

The 17-hydroxy group on the D-ring is essential for estrogenic activity, but its modification can lead to compounds with different biological profiles, particularly enhanced anti-cancer properties. nih.gov Synthetic efforts have focused on replacing the hydroxyl group with various other functionalities. nih.gov

Strategies include etherification at the 17β-OH to attach pharmacophores like uridine, uracil, and thymine (B56734) via linkers. mdpi.com The substitution of alkyl and ethynyl groups for the 17-hydroxy function has also been explored. nih.gov In a notable example, the introduction of a 4-pyridine ring at the 17-position, combined with A-ring modifications, resulted in a potent anti-angiogenic agent with selective cytotoxicity towards cancer cell lines. rsc.org Furthermore, the synthesis of estradiol-1,2,3-triazole hybrids involves significant modifications at position 17 on the D-ring. mdpi.com

Table of Compounds

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Methyl estradiol (2ME2, 2-Methoxyestradiol) |

| Estradiol methyl ether |

| (+)-Estrone methyl ether |

| Estradiol |

| Estrone (B1671321) |

| Diphenylprolinol silyl ether |

| 2-(1'-Propynyl)estradiol |

| 2-methoxymethyl estradiol (2-MeOMeE(2)) |

| Uridine |

| Uracil |

| Thymine |

| 1,2-phenylenediamine |

| 18-epi-17β-E2 |

| 18-epi-17α-E2 |

Conjugation with Amino Acids and Peptides

The conjugation of 2-methyl estradiol with amino acids and peptides represents a significant strategy in medicinal chemistry to enhance or modify its biological properties. This bioconjugation approach aims to improve target specificity, alter pharmacokinetic profiles, or introduce new functionalities by combining the steroidal scaffold with biologically active peptides or individual amino acids. nih.gov The synthesis of these conjugates involves various chemical strategies to link the amino acid or peptide moiety to different positions on the 2-methyl estradiol core, primarily at the A-ring or the D-ring.

Research into the synthesis of these derivatives has explored several coupling methodologies and linkage points. A common approach involves creating a reactive handle on the estradiol skeleton to facilitate the attachment of the peptide. For instance, derivatives of 2-aminoestradiol can serve as key intermediates. 2-Aminoestradiol can be synthesized from estrone through a two-step process of nitration followed by reduction. rsc.orgrsc.org This primary amine at the C-2 position can then undergo further reactions. One method is reductive amination with various aldehydes to yield secondary 2-aminoestradiol derivatives. rsc.orgrsc.org

Another strategy involves introducing a reactive group that can readily form a covalent bond with amino acid residues like cysteine. The synthesis of 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether, a reactive derivative, has been reported. nih.gov This compound readily alkylates the thiol group of cysteine to form a stable steroid-amino acid conjugate. nih.gov The same derivative was also found to react, albeit more slowly, with tryptophan and histidine. nih.gov

Peptide conjugates of 2-methoxyestradiol (B1684026) (2-MeO-E2) have also been developed to target specific cellular receptors. For example, a series of 2-MeO-E2 conjugates with Arg-Gly-Asp (RGD) peptides have been synthesized. researchgate.net The RGD motif is known to target integrin receptors, which are often overexpressed on cancer cells. The conjugation aims to direct the cytotoxic activity of 2-methyl estradiol to these cells. Patents have also described the conjugation of peptides, such as the tripeptide sequences -Ala-Phe-Lys- or -Val-Leu-Lys-, to the 2-methoxyestradiol molecule, typically at the C-3 or C-17 positions, to create prodrugs. google.com

The chemical reactions used for forming the amide or other linkages between the steroid and the peptide are standard in peptide chemistry. Reagents such as benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) are used to facilitate amide bond formation between a carboxylic acid on one molecule and an amine on the other. nih.gov While some studies focus on conjugating peptides to the C-3 or C-17 hydroxyl groups of estradiol, these methods are applicable to suitably functionalized 2-methyl estradiol derivatives. nih.govnih.gov For example, a glutamate (B1630785) peptide-estradiol conjugate was synthesized by first creating a 3-aminoethoxy estradiol intermediate, which was then coupled to a protected glutamate peptide using BOP and DIPEA. nih.gov

The table below summarizes various research findings on the conjugation of 2-methyl estradiol and related estradiol derivatives with amino acids and peptides.

| Steroid Base | Conjugated Moiety | Linkage Position | Synthetic Approach | Reference |

|---|---|---|---|---|

| 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether | Cysteine | C-2 (via bromomethyl group) | Alkylation of the cysteine thiol group. | nih.gov |

| 2-Methoxyestradiol | RGD Peptide | Not specified | Coupling of the RGD peptide to the 2-methoxyestradiol scaffold. | researchgate.net |

| 2-Methoxyestradiol | -Ala-Phe-Lys- | C-3 or C-17 | Conjugation to the hydroxyl groups, potentially via a linker. | google.com |

| 2-Methoxyestradiol | -Val-Leu-Lys- | C-3 or C-17 | Conjugation to the hydroxyl groups, potentially via a linker. | google.com |

| 2-Aminoestradiol | Substituted benzyl (B1604629) groups (mimicking amino acid side chains) | C-2 | Reductive amination with various benzaldehydes. | rsc.org |

| Estradiol | Glutamate Peptide | C-3 (via aminoethoxy linker) | Amide coupling using BOP reagent and DIPEA. | nih.gov |

Molecular Mechanisms of Action of 2 Methyl Estradiol

Estrogen Receptor-Independent Signaling Pathways

While structurally derived from estradiol (B170435), 2-methoxyestradiol's engagement with the classical estrogen signaling pathways is minimal. wikipedia.org Instead, it shows significant interaction with alternative receptors, marking a divergence in its functional profile from that of typical estrogens.

Research consistently demonstrates that 2-methoxyestradiol (B1684026) has a significantly lower binding affinity for the classical nuclear estrogen receptors, ERα and ERβ, when compared to estradiol (E2). wikipedia.org Studies have quantified this interaction, revealing a stark difference in potency. One report indicates that 2-methoxyestradiol has a 2,000-fold lower activational potency relative to estradiol. wikipedia.org More specific analyses show that 2-methoxyestradiol retains only a weak but measurable binding affinity for both ERα and ERβ, with relative binding affinities (RBAs) in the range of 1–2% of that of estradiol. oup.com Despite this low affinity, some research suggests that at pharmacologically active concentrations, these interactions might still be relevant. iiarjournals.org

Relative Binding Affinity of 2-Methoxyestradiol for Estrogen Receptors

| Compound | Target Receptor | Relative Binding Affinity (Compared to Estradiol) | Reference |

|---|---|---|---|

| 2-Methoxyestradiol | ERα | ~1-2% | oup.com |

| 2-Methoxyestradiol | ERβ | ~1-2% | oup.com |

In sharp contrast to its weak interaction with nuclear estrogen receptors, 2-methoxyestradiol is a high-affinity agonist of the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.orgguidetopharmacology.org This interaction is a key component of its estrogen receptor-independent signaling. The binding affinity of 2-methoxyestradiol for GPER is approximately 10 nM, which is comparable to the high affinity of estradiol itself (3–6 nM). wikipedia.org Activation of GPER can trigger rapid, non-genomic signaling cascades, including the stimulation of adenylyl cyclase, mobilization of intracellular calcium, and transactivation of the epidermal growth factor receptor (EGFR). nih.govmdpi.comfrontiersin.org

Direct Cellular Target Interactions

A primary mechanism through which 2-methoxyestradiol exerts its biological effects is by directly interacting with fundamental components of the cell's structural and division machinery.

2-methoxyestradiol is recognized as a microtubule inhibitor. niscpr.res.in It disrupts microtubule dynamics, which are crucial for cell division, leading to its classification as a spindle poison. plos.org This activity is central to its antiproliferative effects.

2-methoxyestradiol directly inhibits the polymerization of tubulin, the protein subunit that forms microtubules. niscpr.res.innih.gov The compound has been shown to suppress both the nucleation and propagation phases of tubulin assembly. nih.gov The degree of inhibition is dependent on the concentration of 2-methoxyestradiol, and at higher concentrations, it can lead to microtubule depolymerization. plos.org This disruption of microtubule formation causes cells to arrest in the G2/M phase of the cell cycle. wikipedia.org

The inhibitory effect of 2-methoxyestradiol on tubulin polymerization is mediated through its interaction with a specific site on the tubulin protein. niscpr.res.inplos.org Research has definitively shown that 2-methoxyestradiol binds to the colchicine-binding site on β-tubulin. niscpr.res.innih.gov Studies have demonstrated that its inhibition of colchicine (B1669291) binding is competitive, confirming that they share the same binding location. nih.gov This binding at the interface between α- and β-tubulin subunits destabilizes the microtubule structure and prevents its proper formation. nih.govmdpi.com

Interaction of 2-Methoxyestradiol with Tubulin

| Mechanism | Details | Reference |

|---|---|---|

| Inhibition of Tubulin Polymerization | Inhibits nucleation and propagation phases of tubulin assembly. | nih.gov |

| Binding Site | Binds competitively to the colchicine-binding site on β-tubulin. | niscpr.res.inplos.orgnih.gov |

| Inhibitory Constant (Ki) | Ki for competitive inhibition of colchicine binding is 22 µM. | nih.gov |

Microtubule Dynamics Modulation

Consequences on Mitotic Cell Cycle Arrest (G2-M Phase)

2-Methyl estradiol (2-ME), an endogenous metabolite of 17β-estradiol, demonstrates significant anti-proliferative effects by inducing cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. plos.orgnih.govahajournals.org This arrest prevents cells from progressing through mitosis, ultimately leading to apoptosis. nih.govcansa.org.za

Studies on human urothelial carcinoma (UC) cells revealed that treatment with 2-ME significantly increased the percentage of cells in the G2/M phase. plos.org This G2/M arrest was also observed in human acute T lymphoblastic leukemia CEM cells, preceding the onset of apoptosis. nih.gov Similarly, in human vascular smooth muscle cells, 2-ME induced a concentration- and time-dependent arrest in the mitotic phase. ahajournals.org In pancreatic cancer cells, specifically PANC-1 cells, 2-ME was found to cause G2/M arrest. nih.gov

The mechanism underlying this G2/M arrest involves the modulation of key cell cycle regulatory proteins. In human bladder cancer cells, 2-ME treatment led to the activation of the mitotic forms of cdc25C, phospho-cdc2, cyclin B1, and phospho-histone H3 (Ser10). plos.org Research on prostate cancer cells has shown that 2-ME enhances the accumulation of cells in the S and G2/M phases, which correlates with the overexpression of cyclin B1 and the induction of cdc2 phosphorylation. acs.org Furthermore, in oesophageal carcinoma cells, 2-ME was shown to cause a metaphase arrest by disrupting mitotic spindle formation and increasing Cdc2 kinase activity. cansa.org.za

Interestingly, in human colon carcinoma cells, while 2-ME induced G2/M arrest in both p53-positive and p53-negative cells, the subsequent apoptotic events were more pronounced in the presence of p53, suggesting that while the cell cycle arrest itself may be p53-independent, the ultimate fate of the cell is influenced by p53 status. nih.govjmb.or.kr

Table 1: Effect of 2-Methyl Estradiol on Cell Cycle Progression

| Cell Line | Concentration of 2-ME | Duration of Treatment | Observed Effect on Cell Cycle | Reference |

|---|---|---|---|---|

| Human Urothelial Carcinoma (NTUB1, T24) | 2 µM | 12 and 24 h | Significant increase in G2/M phase population | plos.org |

| Human Acute T Lymphoblastic Leukemia (CEM) | Not specified | Time-dependent | G2/M phase arrest preceding apoptosis | nih.gov |

| Human Vascular Smooth Muscle Cells | 1-10 µmol/L | Up to 48 h | Mitotic phase arrest | ahajournals.org |

| Human Prostate Cancer (LNCaP, DU145, PC-3) | Not specified | Chronic exposure | Accumulation of cells in S and G2/M phases | acs.org |

| Oesophageal Carcinoma (WHCO3) | 1 x 10⁻⁶M | 24 h | Increase in G2/M phase | cansa.org.za |

| Human Colon Carcinoma (HCT116 p53+/+ and p53-/-) | Not specified | Not specified | G2/M arrest in both cell types | nih.govjmb.or.kr |

| Pancreatic Cancer (PANC-1) | Not specified | Not specified | G2-M arrest | nih.gov |

Induction of Apoptosis

Activation of p53 Pathways

The tumor suppressor protein p53 plays a significant role in the apoptotic response induced by 2-Methyl estradiol (2-ME). nih.govjmb.or.kraacrjournals.org While 2-ME can induce apoptosis in cells regardless of their p53 status, the presence of functional p53 enhances the apoptotic effects. nih.govjmb.or.kr

In human colon carcinoma HCT116 cells with wild-type p53 (p53+/+), treatment with 2-ME led to an increase in the levels of p53 and its phosphorylated form, p-p53 (Ser-15). nih.govjmb.or.kr This activation of p53 was accompanied by an upregulation of p21(WAF1/CIP1), a key downstream target of p53 involved in cell cycle arrest. nih.gov Furthermore, the pro-apoptotic protein Bax, another p53 target, was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated only in the p53-positive cells. nih.govjmb.or.kr These findings suggest that p53 promotes 2-ME-induced apoptosis by modulating the expression of Bcl-2 family proteins to favor a pro-apoptotic state. nih.govjmb.or.kr In contrast, in p53-negative HCT116 cells (p53-/-), these changes in Bax and Bcl-2 levels were not observed to the same extent, although the cells still underwent G2/M arrest. nih.govjmb.or.kr

Up-regulation of Death Receptor 5

2-Methyl estradiol (2-ME) has been shown to induce apoptosis through the extrinsic pathway by up-regulating Death Receptor 5 (DR5), also known as TRAIL Receptor 2. cansa.org.zanih.govusz.ch This up-regulation of DR5 protein expression has been observed both in vitro and in vivo. nih.gov

In endothelial cells, 2-ME treatment increases the expression of DR5, making the cells more susceptible to the cytotoxic effects of the DR5 ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govusz.ch The signaling cascade initiated by DR5 activation involves the recruitment of the adaptor protein Fas-associated death domain (FADD), which in turn facilitates the activation of procaspase-8. usz.ch The importance of this pathway is highlighted by the finding that expressing a dominant-negative form of FADD significantly reduces 2-ME-induced apoptosis in endothelial cells. usz.ch

Similar findings have been reported in oesophageal carcinoma cells (WHCO3), where 2-ME exposure led to an increased expression of DR5, supporting the role of the extrinsic apoptotic pathway in these cells. cansa.org.za

Caspase-Dependent and Caspase-Independent Apoptosis

2-Methyl estradiol (2-ME) induces apoptosis through both caspase-dependent and caspase-independent mechanisms, with the specific pathway being cell-type dependent. nih.govnih.govuchile.cl

Caspase-Dependent Apoptosis: In many cell types, 2-ME-induced apoptosis requires the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.govnih.gov Kinetic studies have demonstrated a sequential activation of caspase-8, caspase-9, and caspase-3 following 2-ME treatment. nih.gov The activation of caspase-8 is indicative of the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. nih.govnih.gov In ovarian cancer cells, 2-ME activates both the intrinsic and extrinsic apoptotic pathways, with a notable increase in caspase-9 activity. nih.gov Similarly, in human urothelial carcinoma cells, 2-ME treatment leads to the activation of caspases-3, -7, -8, and -9. plos.org

Caspase-Independent Apoptosis: In some instances, 2-ME can trigger apoptosis even when caspases are inhibited. nih.govnih.gov In rat DS-sarcoma cells, the pan-caspase inhibitor Z-VAD-FMK did not prevent apoptotic cell death, indicating a major pro-apoptotic effect mediated by a caspase-independent mechanism. nih.gov Similarly, in ovarian cancer cells, complete inhibition of caspases did not fully abrogate the cytotoxic effects of 2-ME, suggesting the presence of a caspase-independent pathway. nih.gov This caspase-independent cell death is often linked to the release of mitochondrial proteins like apoptosis-inducing factor (AIF) and endonuclease G. nih.govnih.gov

Mitochondria-Centered Apoptotic Events

Mitochondria play a central role in the apoptotic process induced by 2-Methyl estradiol (2-ME), serving as a convergence point for various death signals. nih.govnih.gov

A key initial event in 2-ME-induced mitochondrial apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.govnih.govmolbiolcell.orgplos.org This translocation has been observed in rat DS-sarcoma cells and pancreatic cancer cells following 2-ME treatment. nih.govnih.gov The activation and translocation of Bax, along with another pro-apoptotic protein, Bak, are crucial for 2-ME-induced apoptosis, as confirmed by siRNA experiments in human colon cancer cells. nih.govjmb.or.kr

The insertion of Bax into the outer mitochondrial membrane leads to a decrease in the mitochondrial transmembrane potential (Δψm). nih.govresearchgate.net This depolarization is a critical step in the apoptotic cascade. researchgate.net

Following the loss of mitochondrial membrane integrity, several pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol. These include:

Cytochrome c: Its release into the cytosol is a hallmark of mitochondrial-dependent apoptosis and has been observed in pancreatic cancer cells and human acute T lymphoblastic leukemia cells treated with 2-ME. nih.govnih.gov

Apoptosis Inducing Factor (AIF) and Endonuclease G: These are mediators of caspase-independent cell death. Their release from the mitochondria following 2-ME treatment has been documented in rat DS-sarcoma cells and ovarian cancer cells. nih.govnih.gov

Table 2: Mitochondria-Centered Apoptotic Events Induced by 2-Methyl Estradiol

| Apoptotic Event | Cell Type | Findings | Reference |

|---|---|---|---|

| Bax Translocation | Rat DS-sarcoma cells | Identified as an initial apoptotic event. | nih.gov |

| Pancreatic cancer cells | Bax translocates to the mitochondria upon 2-ME exposure. | nih.gov | |

| Human colon cancer HCT116 cells | Activation of both Bak and Bax is necessary for 2-ME-induced apoptosis. | nih.govjmb.or.kr | |

| Mitochondrial Transmembrane Potential Decrease | Rat DS-sarcoma cells | Accompanies Bax translocation. | nih.gov |

| Release of Apoptotic Factors | Rat DS-sarcoma cells | Release of apoptosis-inducing factor and endonuclease G. | nih.gov |

| Ovarian Cancer Cells | Release of cytochrome c, SMAC/Diablo, and AIF. | nih.gov | |

| Pancreatic cancer cells | Release of cytochrome c into the cytosol. | nih.gov | |

| Human acute T lymphoblastic leukemia CEM cells | Cytosolic cytochrome c release detected. | nih.gov |

Inhibition of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Activity

2-Methyl estradiol (2-ME) is recognized as a potent inhibitor of Hypoxia-Inducible Factor 1 alpha (HIF-1α), a key transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions, angiogenesis, and resistance to therapy. mdpi.comnih.govspandidos-publications.comnih.gov

Under hypoxic conditions, the HIF-1α subunit is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of numerous target genes involved in processes like angiogenesis and cell survival. mdpi.comspandidos-publications.com 2-ME has been shown to suppress the accumulation of HIF-1α protein and inhibit its transcriptional activity. mdpi.comspandidos-publications.com This inhibitory effect is not due to a decrease in HIF-1α mRNA levels but rather to a post-transcriptional mechanism that disrupts microtubule function, which is necessary for HIF-1α accumulation. spandidos-publications.com

In head and neck squamous cell carcinoma cell lines, 2-ME exhibited HIF-1α inhibitory activity. nih.gov Similarly, in a mouse model of endometriosis, systemic treatment with 2-ME suppressed HIF-1α expression, leading to a decrease in the expression of its downstream target genes, such as vascular endothelial growth factor (VEGF). nih.gov Furthermore, in lung cancer cells cultured under hypoxic conditions, 2-ME significantly decreased both HIF-1α and HIF-2α protein expression levels and their nuclear localization. spandidos-publications.com

The ability of 2-ME to inhibit HIF-1α activity contributes significantly to its anti-angiogenic and anti-tumor effects. mdpi.comnih.govnih.gov

Modulation of Superoxide (B77818) Dismutase Activity

The interaction between 2-Methyl estradiol (2-ME) and superoxide dismutase (SOD) activity is a complex and debated area of its molecular action. Some early studies proposed that 2-ME's anticancer effects were due to the inhibition of SOD, leading to an increase in superoxide radicals and subsequent oxidative stress-induced cell death. researchgate.net However, subsequent research has presented conflicting evidence.

Some studies suggest that 2-ME does not directly inhibit SOD but rather interferes with the assay methods used in initial reports. researchgate.net These studies propose that 2-ME itself may contribute to the generation of superoxide radicals through its conversion to a semiquinone radical, which can then react with oxygen. researchgate.net The impact of 2-ME on cellular superoxide levels also appears to be cell-type specific. researchgate.net While some cancer cells show increased reactive oxygen species (ROS) after 2-ME exposure, the direct inhibition of SOD as the primary mechanism is controversial. researchgate.net

Conversely, other research indicates that 2-ME can enhance SOD activity. For instance, in swine granulosa cells, 2-ME was found to inhibit superoxide anion generation while simultaneously stimulating SOD activity. nih.gov This effect is thought to contribute to its antiangiogenic properties, as a reduction in superoxide anions can suppress the angiogenic response. nih.gov Furthermore, a study on the lung carcinoma cell line A549 showed that while 2-ME blocked radiation-induced SOD enzyme activity, it did not affect the protein expression of SOD1 (Cu/Zn-SOD) or SOD2 (Mn-SOD). nih.gov This study concluded that the radiosensitizing effects of 2-ME are independent of SOD inhibition. nih.gov

The table below summarizes the varied research findings on the effect of 2-Methyl estradiol on Superoxide Dismutase (SOD) activity across different cell types and experimental contexts.

| Cell Type/Model | Effect of 2-Methyl Estradiol on SOD Activity | Proposed Consequence | Reference |

| Swine Granulosa Cells | Enhanced SOD activity | Inhibition of superoxide anion generation, contributing to antiangiogenic effects. | nih.gov |

| Human Leukemia HL-60 Cells | No direct inhibition of SOD; increases superoxide production. | Increased toxicity compared to its precursor, 2-hydroxyestradiol (B1664083). | researchgate.net |

| Lung Carcinoma A549 Cells | Blocked radiation-induced SOD enzyme activity but not protein expression. | Radiosensitization is independent of SOD inhibition. | nih.gov |

| General Cancer Cells | Controversial; initial reports suggested inhibition, later studies suggest no direct inhibition. | Increased intracellular ROS, potentially through other mechanisms. | researchgate.net |

Downstream Signaling Cascade Modulation

Regulation of ERK1/2 Phosphorylation

2-Methyl estradiol (2-ME) demonstrates a complex and often cell-type-dependent regulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

In some cellular contexts, 2-ME induces the phosphorylation of ERK1/2. For example, in liver epithelial cells and coronary artery endothelial cells, 2-ME-induced ERK1/2 phosphorylation leads to the downregulation of angiotensin type 1 receptor and endothelin 1 synthesis, respectively. uchile.cl Similarly, in rat aortic smooth muscle cells, 2-ME exposure leads to the phosphorylation of ERK1/2, which is mediated by G protein-coupled receptor 30 (GPR30) and transactivation of the epidermal growth factor receptor (EGFR). physiology.org

Conversely, in other cell types, 2-ME has been shown to decrease ERK1/2 phosphorylation, contributing to its anti-proliferative effects. For instance, in human aortic smooth muscle cells, 2-ME inhibits cell growth by decreasing the phosphorylation of ERK1/2. uchile.cl Additionally, some studies on ovarian cancer cells have indicated that the ability of 2-ME's prodrug, 2-hydroxyestradiol, to restore platinum sensitivity is independent of ERK1/2 activation. mdpi.com

The conflicting reports on estradiol-induced ERK1/2 phosphorylation in cell lines like MCF-7 breast cancer cells highlight the sensitivity of this signaling pathway to experimental conditions. nih.gov Factors such as the presence of serum factors can significantly influence the observed effects. nih.gov

The table below outlines the differential effects of 2-Methyl estradiol on ERK1/2 phosphorylation in various cell types.

| Cell Type | Effect on ERK1/2 Phosphorylation | Downstream Effect | Reference |

| Liver Epithelial Cells | Induces phosphorylation | Downregulates angiotensin type 1 receptor synthesis | uchile.cl |

| Coronary Artery Endothelial Cells | Induces phosphorylation | Downregulates endothelin 1 synthesis | uchile.cl |

| Rat Aortic Smooth Muscle Cells | Induces phosphorylation | Downregulates angiotensin type 1 receptor | physiology.org |

| Human Aortic Smooth Muscle Cells | Decreases phosphorylation | Inhibits cell growth | uchile.cl |

| Ovarian Cancer Cells | Independent of activation (by 2-hydroxyestradiol) | Restores platinum drug sensitivity | mdpi.com |

| Nasopharyngeal Carcinoma Cells | Time-dependent inhibition | Promotes apoptosis and G2/M arrest | uchile.cl |

Activation of JNK Kinases

2-Methyl estradiol (2-ME) has been shown to activate c-Jun N-terminal kinases (JNKs), a key component of the stress-activated protein kinase (SAPK) pathway, in various cancer cell lines. This activation is often linked to the induction of apoptosis and autophagy.

Research has demonstrated that 2-ME activates JNKs in prostate cancer cells, Ewing sarcoma cells, and nasopharyngeal carcinoma cells, leading to cell death through mitochondrial-dependent apoptotic pathways and/or autophagy. uchile.cl In human leukemia cells, the synergistic antileukemic effects of 2-ME when combined with histone deacetylase inhibitors are associated with the activation of JNK. nih.gov This activation is believed to be a consequence of oxidative damage induced by the drug combination. nih.gov

Interestingly, while JNK activation is a consistent finding, the directness of this interaction can vary. One study found that in response to 2-ME, JNK/SAPK was rapidly but transiently activated, suggesting an indirect role in subsequent events like Bcl-2 phosphorylation. nih.gov In endothelial cells, the activation of JNK by low concentrations of 2-ME is a rapid event that contributes to apoptosis. usz.ch Furthermore, in ER+ breast cancer cells, estradiol has been shown to inhibit MLK3, a kinase upstream of JNK, thereby leading to the inhibition of JNK activation. aacrjournals.org

The table below summarizes the findings on the activation of JNK kinases by 2-Methyl estradiol in different cancer cell models.

| Cell Line | Effect of 2-Methyl Estradiol | Associated Outcome | Reference |

| Prostate Cancer Cells | Activates JNK kinases | Induces mitochondrial-dependent apoptosis | uchile.cl |

| Ewing Sarcoma Cells | Activates JNK kinases | Induces apoptosis and autophagy | uchile.cl |

| Nasopharyngeal Carcinoma Cells | Activates JNK kinases | Induces apoptosis and G2/M cell-cycle arrest | uchile.cl |

| Human Leukemia Cells | Activates JNK (in combination with HDACIs) | Synergistic antileukemic effects, apoptosis | nih.gov |

| General (in vitro study) | Rapid and transient activation of JNK/SAPK | Indirectly leads to Bcl-2 phosphorylation | nih.gov |

| Endothelial Cells | Rapidly activates JNK/SAPK | Induces apoptosis | usz.ch |

PI3K/Akt/FoxO1 Signaling Pathway Involvement

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, is significantly modulated by 2-Methyl estradiol (2-ME). A key downstream effector of this pathway is the Forkhead box protein O1 (FoxO1), a transcription factor that, when active, can promote the expression of genes involved in apoptosis and cell cycle arrest.

In HepG2 human liver cancer cells, 2-ME has been shown to upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of lipid efflux, through the activation of the PI3K/Akt/FoxO1 signaling pathway. nih.gov Treatment with 2-ME stimulates the phosphorylation of both Akt and FoxO1. nih.gov This phosphorylation leads to the nuclear exclusion of FoxO1, thereby inhibiting its ability to bind to the ABCA1 promoter and facilitating ABCA1 gene transcription. nih.govresearchgate.net This mechanism is proposed to contribute to the reduction of lipid accumulation in hepatocytes. nih.gov

The phosphorylation of FoxO proteins by Akt is a well-established mechanism for their cytoplasmic retention and subsequent transcriptional inactivation. oup.com In the context of 2-ME's action, this modulation of the PI3K/Akt/FoxO1 pathway represents a significant mechanism by which it exerts its cellular effects. The PI3K/Akt pathway's role in regulating FoxO1 is a central theme in cellular responses to various stimuli, and 2-ME's engagement of this pathway underscores its pleiotropic effects. um.esfrontiersin.org

The table below details the involvement of the PI3K/Akt/FoxO1 signaling pathway in the molecular action of 2-Methyl estradiol.

| Cell Type | Effect of 2-Methyl Estradiol | Molecular Mechanism | Functional Outcome | Reference |

| HepG2 Cells | Upregulates ABCA1 expression | Stimulates phosphorylation of Akt and FoxO1, leading to nuclear exclusion of FoxO1. | Reduces lipid content in hepatocytes. | nih.gov |

| HepG2 Cells | Stimulates rapid phosphorylation of Akt and FoxO1 | Reduces the binding of FoxO1 to the ABCA1 promoter region. | Enhances transcription of the ABCA1 gene. | nih.govresearchgate.net |

Biological Activities and Therapeutic Potential of 2 Methyl Estradiol

Anticancer and Anti-Proliferative Effects

2-Methyl estradiol (B170435) (2-ME), a naturally occurring metabolite of 17β-estradiol, has garnered significant attention for its potent anticancer and anti-proliferative properties. nih.govresearchgate.net Unlike its parent compound, 2-ME exhibits minimal estrogenic activity due to its low affinity for estrogen receptors (ERs). researchgate.netwikipedia.org Its therapeutic potential stems from its ability to inhibit tumor growth and proliferation through various mechanisms, making it a subject of extensive preclinical and clinical investigation. researchgate.netfrontiersin.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 2-Methyl estradiol is a potent inhibitor of angiogenesis, a key factor in its antitumor activity. wikipedia.orgaacrjournals.orgoup.com It exerts its antiangiogenic effects by directly inducing apoptosis in endothelial cells, the cells that line blood vessels. researchgate.netusz.ch Studies have shown that 2-ME can suppress tumor growth by limiting the blood supply necessary for tumor expansion. aacrjournals.orgusz.ch Furthermore, it has been observed to prevent structural damage to vascular endothelial cells. usz.ch The antiangiogenic properties of 2-ME are also linked to its ability to downregulate vascular endothelial growth factor (VEGF-A), a crucial signaling protein that promotes angiogenesis. nih.gov In some cancer models, the inhibition of tumor growth and angiogenesis by 2-ME is directly associated with the suppression of VEGF-A expression. nih.govahajournals.org

2-Methyl estradiol effectively suppresses the growth of a wide array of tumor cells and inhibits metastatic spread. nih.govaacrjournals.org Its antiproliferative action is not dependent on the estrogen receptor status of the cancer cells. aacrjournals.org The compound induces cell cycle arrest, often in the G2/M phase, and triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. frontiersin.orgnih.govnih.gov This is achieved, in part, by interfering with microtubule dynamics, which are essential for cell division. nih.govnih.gov Research has demonstrated that 2-ME can inhibit the proliferation of various cancer cell lines and has been shown to suppress tumor xenograft growth in animal models. nih.govnih.gov Furthermore, it has been found to effectively target metastasis to bone and reduce tumor-induced bone destruction. nih.gov

The anticancer effects of 2-Methyl estradiol have been documented across a range of specific cancer cell lines.

Breast Cancer: 2-ME has demonstrated antiproliferative effects in both hormone-dependent (ER-positive) and hormone-independent (ER-negative) breast cancer cells. nih.govnih.gov It has been shown to inhibit the growth of cell lines such as MCF-7 and MDA-MB-231. nih.govmdpi.com In models of metastatic breast cancer, 2-ME has been found to inhibit tumor growth in soft tissue, metastasis to bone, and osteolysis. nih.gov It can also selectively inhibit the proliferation of long-term estrogen-deprived breast cancer cells, suggesting its potential in treating endocrine therapy-resistant cancers. nih.gov

Prostate Cancer: 2-Methyl estradiol is a potent inhibitor of human prostate cancer cell proliferation. nih.gov It has been shown to be effective against various prostate cancer cell lines, including LNCaP, DU 145, PC-3, and ALVA-31. nih.gov The compound induces G2/M cell cycle arrest and apoptosis in these cells. nih.govfrontiersin.org In animal models, 2-ME has been shown to inhibit the progression of androgen-independent prostate cancer. nih.gov

Multiple Myeloma: Preclinical studies have revealed the significant activity of 2-Methyl estradiol against multiple myeloma cells. nih.govnih.gov It inhibits the replication of myeloma cell lines in a dose-dependent manner and induces apoptosis. nih.gov Notably, 2-ME is also effective against myeloma cells that are resistant to conventional therapies. nih.gov In animal models, it has been shown to suppress the growth of myeloma tumor xenografts. nih.gov

Uterine Sarcoma: Research has indicated that 2-Methyl estradiol strongly inhibits the growth of human uterine sarcomatous cells. nih.gov In the SK-UT-1 cell line, derived from a uterine carcinosarcoma, 2-ME exposure led to growth inhibition and apoptosis. nih.gov This inhibition was associated with a G2/M cell cycle arrest and interference with the microtubule system. nih.gov

Table 1: Effects of 2-Methyl Estradiol on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects | Citations |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231, 4T1/Red, LTED | Inhibition of proliferation, induction of apoptosis, suppression of metastasis and osteolysis, selective inhibition of endocrine therapy-resistant cells. | nih.govnih.govnih.govmdpi.com |

| Prostate Cancer | LNCaP, DU 145, PC-3, ALVA-31 | Potent growth inhibition, G2/M cell cycle arrest, induction of apoptosis. | nih.govfrontiersin.org |

| Multiple Myeloma | Various Myeloma Cell Lines | Inhibition of cell replication, induction of apoptosis, activity against drug-resistant cells, suppression of tumor xenograft growth. | nih.govnih.gov |

| Uterine Sarcoma | SK-UT-1 | Strong growth inhibition, G2/M cell cycle arrest, induction of apoptosis. | nih.gov |

A key characteristic of 2-Methyl estradiol is its selective inhibitory action on rapidly replicating cells, which includes both tumor cells and endothelial cells involved in angiogenesis. aacrjournals.org This selectivity is a significant advantage, as it suggests a lower potential for toxicity to normal, slower-dividing cells. nih.gov The antiproliferative effects of 2-ME are mediated through the induction of apoptosis in these actively proliferating cells. aacrjournals.org This selective targeting of dividing cells is a cornerstone of its potential as an anticancer agent. nih.gov

Cardiovascular System Modulation

Beyond its anticancer properties, 2-Methyl estradiol also exhibits modulatory effects on the cardiovascular system.

Research has demonstrated that 2-Methyl estradiol can attenuate hypertension, particularly hypertension induced by angiotensin II (Ang II). nih.govsohag-univ.edu.egahajournals.org Ang II is a potent vasoconstrictor that plays a key role in regulating blood pressure. nih.gov Studies in animal models have shown that treatment with 2-ME significantly reduces Ang II-induced increases in systolic, diastolic, and mean arterial blood pressure. nih.govsohag-univ.edu.eg This protective effect is observed in both male and female subjects. nih.gov The mechanisms behind this antihypertensive effect involve the downregulation of angiotensin receptors and protection against cardiovascular and renal injury associated with chronic activation of the renin-angiotensin system. nih.govnih.gov Furthermore, 2-ME has been shown to ameliorate Ang II-induced hypertension by inhibiting the activity of cytosolic phospholipase A2α, which leads to a decrease in the production of prohypertensive eicosanoids. ahajournals.org

Table 2: Effects of 2-Methyl Estradiol on Angiotensin II-Induced Hypertension in Animal Models

| Animal Model | Key Findings | Citations |

|---|---|---|

| Male and Female Wistar-Kyoto (WKY) Rats | 2-ME treatment significantly reduced Ang II-induced systolic, diastolic, and mean arterial blood pressure. It also led to weight loss and a decreased resting heart rate. | nih.gov |

| Male Spontaneously Hypertensive Rats (SHR) | Prolonged 2-ME exposure resulted in a significant reduction in diastolic and mean arterial blood pressure, as well as resting heart rate. | nih.gov |

| Male Rats | 2-ME attenuated hypertension, cardiac hypertrophy, and renal injury induced by chronic Ang II infusions. It also reduced both pressure-dependent and pressure-independent vascular remodeling. | sohag-univ.edu.egnih.gov |

| Female Mice | 2-ME protected against Ang II-induced hypertension by inhibiting cytosolic phospholipase A2α activity and the production of prohypertensive eicosanoids. | ahajournals.org |

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

2-Methoxyestradiol (B1684026) (2-ME) exhibits potent inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of vascular proliferative diseases. nih.govahajournals.org

Studies have shown that 2-ME inhibits VSMC proliferation by arresting the cell cycle at both the G0/G1 and G2/M phases. nih.gov This cell cycle blockade is achieved through the modulation of several key regulatory proteins. 2-ME has been found to inhibit the expression of cyclin D1 and cyclin B1, reduce the activity of cyclin-dependent kinases (cdk)-1 and cdk-2, and decrease the phosphorylation of the retinoblastoma protein (pRb). nih.gov Furthermore, 2-ME upregulates the expression of the cdk inhibitor p27. nih.gov

In addition to cell cycle arrest, 2-ME can also induce apoptosis in proliferating human VSMCs. nih.govahajournals.org This apoptotic effect is observed in cells that are arrested in mitosis. nih.gov The mechanisms underlying this include the disruption of microtubule organization, leading to mitotic spindle damage and missegregation of chromosomes. nih.gov

The inhibitory effects of 2-ME on VSMC proliferation and migration appear to be independent of classical estrogen receptors. nih.govresearchgate.net Evidence also suggests that the conversion of estradiol to 2-ME within VSMCs contributes to the anti-proliferative effects of estradiol itself. usz.ch

Table 2: Mechanisms of 2-Methoxyestradiol on Vascular Smooth Muscle Cells

| Cellular Process | Molecular Mechanism | Reference |

|---|---|---|

| Proliferation | Inhibition of cyclin D1 and B1, cdk-1, and cdk-2 activity. Upregulation of p27. | nih.gov |

| Cell Cycle Arrest | Blockade at G0/G1 and G2/M phases. | nih.gov |

| Apoptosis | Induction of apoptosis in mitotically arrested cells. | nih.govahajournals.org |

| Migration | Inhibition of PDGF-BB-induced migration. | researchgate.net |

| Receptor-Independence | Effects are not mediated by classical estrogen receptors. | nih.govresearchgate.net |

Prevention of Atherosclerosis and Vascular Remodeling

The inhibitory actions of 2-Methoxyestradiol (2-ME) on endothelial and vascular smooth muscle cell functions contribute to its potential to prevent atherosclerosis and adverse vascular remodeling. usz.chplos.org

Animal studies have demonstrated that 2-ME reduces the formation of atherosclerotic lesions. plos.orgnih.gov In apolipoprotein E-deficient mice, a model for atherosclerosis, treatment with 2-ME resulted in a significant decrease in the fractional area of the aorta covered by atherosclerotic lesions. nih.gov This effect was also associated with a reduction in total serum cholesterol levels. nih.gov

Furthermore, 2-ME has been shown to inhibit neointima formation following vascular injury, a key process in restenosis. plos.orgnih.gov In rat models, 2-ME treatment abrogated injury-induced neointima formation by decreasing the number of proliferating VSMCs and downregulating the expression of proteins involved in cell proliferation, such as PCNA and cyclin D1. nih.gov

The vasoprotective effects of 2-ME also extend to attenuating hypertension-induced vascular remodeling. plos.org By inhibiting key inflammatory processes in the vascular wall, 2-ME may help to prevent the structural changes associated with cardiovascular diseases. usz.ch

Regulation of Resting Heart Rate

Recent studies have indicated that 2-Methoxyestradiol (2-ME) can influence cardiovascular parameters, including resting heart rate (RHR). In studies using hypertensive rat models, treatment with 2-ME resulted in a significant reduction in RHR. nih.govnih.gov This effect was observed in both angiotensin II-induced hypertensive rats and spontaneously hypertensive rats (SHR). nih.govnih.gov The reduction in RHR appeared to be independent of the changes in blood pressure, suggesting a direct or alternative modulatory effect on heart rate control mechanisms. nih.gov

Bone Metabolism and Skeletal Health

Interaction with Estrogen Receptor Alpha in Bone

The mechanism by which 2-Methoxyestradiol (2-ME) exerts its bone-sparing effects appears to be mediated through Estrogen Receptor Alpha (ERα). nih.govnih.gov

Studies using ERα knockout mice have shown that the bone-protective effects of 2-ME are absent in animals lacking this receptor. nih.govnih.gov In wild-type orchidectomized mice, 2-ME treatment preserved trabecular and cortical bone, but no such effect was observed in their ERα knockout counterparts. nih.govnih.gov

Interestingly, it has been proposed that the in vivo effects of 2-ME on bone may be due to its back-conversion to 17β-estradiol (E2), which then acts via ERα. nih.gov Treatment of orchidectomized mice with 2-ME was found to increase serum levels of E2. nih.govnih.gov This suggests that while 2-ME itself has a very low affinity for ERs, its metabolic conversion to a more potent estrogen may be the ultimate mediator of its effects on bone. nih.govnih.gov

Estrogen, acting through ERα, is known to regulate bone remodeling by influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). oup.comfrontiersin.org E2 can promote osteoblast differentiation and induce apoptosis in osteoclasts, thereby shifting the balance towards bone formation. embopress.orgoncotarget.com

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-Methoxyestradiol | 2-ME, 2ME2 |

| 17β-estradiol | E2 |

| 2-Hydroxyestradiol (B1664083) | 2-HE |

| NG-nitro-L-arginine methyl ester | L-NAME |

| Peroxisome proliferator-activated receptor γ | PPARγ |

| Phosphoinositide 3-kinase | PI3K |

| Protein kinase B | Akt |

| Endothelial nitric oxide synthase | eNOS |

| Nitric Oxide | NO |

| Estrogen Receptor | ER |

| Large-conductance calcium-activated potassium channels | BKCa |

| Cyclin-dependent kinase | cdk |

| Retinoblastoma protein | pRb |

| Platelet-derived growth factor-BB | PDGF-BB |

| Proliferating cell nuclear antigen | PCNA |

| Angiotensin II | Ang II |

| Spontaneously hypertensive rats | SHR |

| Bone Mineral Density | BMD |

| Ovariectomized | OVX |

Neuroinflammation and Central Nervous System Effects

2-Methyl estradiol has demonstrated notable effects on neuroinflammatory processes, primarily through its interaction with microglia, the resident immune cells of the central nervous system.

Research has shown that 2-Methyl estradiol is a potent inhibitor of microglial cell proliferation. bioscientifica.com In comparative studies, 2-ME was found to be approximately three times more potent than estradiol in inhibiting microglia DNA synthesis. aacrjournals.orgnih.gov This inhibitory effect is part of a broader anti-inflammatory action on microglia. 2-ME has been observed to inhibit the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia. aacrjournals.orgnih.gov Furthermore, it curtails the phagocytic activity of these cells, a key function in the inflammatory response. bioscientifica.comaacrjournals.orgnih.gov

A crucial aspect of 2-Methyl estradiol's action on microglia is that it appears to be independent of classical estrogen receptors (ERs). aacrjournals.orgnih.gov While estradiol's anti-inflammatory effects on the brain are partly mediated by ERα, 2-ME's inhibitory actions on microglial proliferation are not reversed by ER antagonists. aacrjournals.orgmdpi.com Instead, the effects of estradiol on microglia are partially mediated through its metabolic conversion to 2-hydroxyestradiol (2-OE) and subsequently to 2-ME. aacrjournals.orgnih.gov This suggests a unique mechanism of action for 2-ME in modulating neuroinflammation.

The ability of 2-Methyl estradiol to inhibit microglial activation and proliferation underlies its therapeutic potential in the context of post-ischemic stroke injuries. aacrjournals.orgnih.gov Following a stroke, the over-activation of microglia can contribute to secondary neuronal damage. By suppressing these inflammatory responses, 2-ME could help mitigate the extent of brain injury. aacrjournals.org The neuroprotective potential of estrogens in stroke has been a subject of study, and the actions of metabolites like 2-ME may contribute significantly to these effects. usz.choup.comahajournals.org The efficacy of 2-ME in this context highlights the potential for developing therapies that target the inflammatory cascade following ischemic events. aacrjournals.org

| Feature | Finding | Source |

| Microglial Proliferation | 2-Methyl estradiol is approximately 3-fold more potent than estradiol in inhibiting microglia DNA synthesis. | aacrjournals.orgnih.gov |

| Pro-inflammatory Enzymes | Inhibits lipopolysaccharide-induced iNOS and COX-2 expression in microglia. | aacrjournals.orgnih.gov |

| Phagocytic Activity | Inhibits the phagocytosing activity of microglia. | bioscientifica.comaacrjournals.orgnih.gov |

| Receptor Independence | The antiproliferative effects of 2-Methyl estradiol are not reversed by estrogen receptor antagonists. | aacrjournals.org |

Other Proliferative and Inflammatory Disorders

The anti-proliferative and anti-inflammatory properties of 2-Methyl estradiol extend beyond the central nervous system, showing potential in a range of other disorders.

Glomerulosclerosis, characterized by the scarring of the kidney's filtering units, involves the abnormal proliferation of glomerular mesangial cells (GMCs). oup.commdpi.com Estradiol has been shown to have a protective effect against the progression of renal diseases, and its metabolites, including 2-Methyl estradiol, are implicated in this action. oup.com Studies have demonstrated that 2-ME inhibits the growth of human GMCs with greater potency than its parent compound, estradiol. oup.com Specifically, 2-ME was more effective at inhibiting DNA synthesis, cell proliferation, and collagen synthesis in GMCs. oup.com This suggests that the renoprotective effects of estradiol may be, in part, mediated by its conversion to 2-ME, which then acts to inhibit the cellular proliferation central to the development of glomerulosclerosis. oup.com

2-Methyl estradiol has been shown to have beneficial effects on lipid profiles, which are often dysregulated in hypercholesterolemia. Research indicates that 2-ME can lower total serum cholesterol levels. In animal models, administration of 2-ME resulted in a significant reduction in total cholesterol. Furthermore, a positive association has been observed between serum levels of 2-ME and high-density lipoprotein cholesterol (HDL-C) in postmenopausal women. nih.gov The mechanism for these effects appears to be independent of classical estrogen receptors. It has been suggested that 2-ME may influence cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov By favorably modulating lipid levels, 2-Methyl estradiol may contribute to cardiovascular protection.

| Condition | Effect of 2-Methyl Estradiol | Supporting Evidence | Source |

| Glomerulosclerosis | Inhibits proliferation of glomerular mesangial cells. | More potent than estradiol in inhibiting DNA synthesis, cell proliferation, and collagen synthesis in GMCs. | oup.com |

| Hypercholesterolemia | Lowers total serum cholesterol. | Administration in animal models led to reduced total cholesterol. | |

| Associated with higher HDL-C. | Positive correlation found in postmenopausal women. | nih.gov |